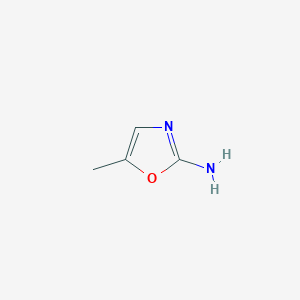

5-Methyloxazol-2-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-1,3-oxazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O/c1-3-2-6-4(5)7-3/h2H,1H3,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYYFCNDEROYKKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(O1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90500347 | |

| Record name | 5-Methyl-1,3-oxazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90500347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33124-04-8 | |

| Record name | 5-Methyl-1,3-oxazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90500347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-1,3-oxazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 5-Methyloxazol-2-amine: A Versatile Scaffold in Medicinal Chemistry

This in-depth technical guide provides a comprehensive overview of 5-Methyloxazol-2-amine, a key heterocyclic building block for researchers, scientists, and drug development professionals. This document delves into its fundamental properties, reactivity, synthesis, and significant role in the landscape of medicinal chemistry, supported by field-proven insights and authoritative references.

Core Identification and Physicochemical Properties

This compound is a heterocyclic compound featuring an oxazole ring substituted with a methyl group at the 5-position and an amine group at the 2-position. This seemingly simple molecule is a valuable scaffold in the synthesis of more complex molecules with diverse biological activities.[1]

Key Identifiers and Properties

| Property | Value | Source |

| CAS Number | 33124-04-8 | [2] |

| Molecular Formula | C4H6N2O | |

| Molecular Weight | 98.10 g/mol | |

| IUPAC Name | 5-methyl-1,3-oxazol-2-amine | |

| Canonical SMILES | CC1=C(N=CO1)N | [1] |

| InChI Key | NZOYZYHMHMREMM-UHFFFAOYSA-N | [1] |

The Chemistry of this compound: Reactivity and Synthesis

The chemical behavior of this compound is dictated by the interplay of the electron-deficient oxazole ring, the activating amine group, and the directing effect of the methyl group.

Reactivity Profile

The oxazole ring is generally electron-deficient, which can make electrophilic substitution challenging without the presence of activating groups.[3] The amino group at the C2 position, being an electron-donating group, activates the ring system. The methyl group at the C5 position is also an electron-donating group and is expected to direct electrophilic attack to the C4 position.[3] The C2 position is the most electron-deficient and therefore susceptible to deprotonation.[3]

The amine group itself is a key site of reactivity, readily undergoing reactions such as acylation, alkylation, and condensation to form a wide array of derivatives. For instance, it can react with isothiocyanates to form substituted thioureas, a common step in the synthesis of biologically active compounds.[4]

Caption: Reactivity overview of this compound.

Synthetic Approaches

While specific, detailed synthetic protocols for this compound are not extensively published in readily available literature, its derivatives are often synthesized from this starting material. A notable example is the synthesis of 1-butyl-3-(5-methyloxazol-2-yl)thiourea, where this compound is a key reactant.[4]

Experimental Protocol: Synthesis of a this compound Derivative

The following protocol is adapted from the synthesis of a thiourea derivative and illustrates a common use of this compound as a building block.[4]

-

Reaction Setup: To a stirred solution of butyl isothiocyanate (1.25 mmol) in dimethylformamide (DMF, 2.0 mL), add triethylamine (1.98 mmol) and this compound (1.0 mmol).

-

Heating: Heat the reaction mixture to 90°C and stir for 24 hours.

-

Work-up: After cooling, transfer the reaction mixture to a separatory funnel with ethyl acetate (EtOAc) and a saturated sodium chloride (NaCl) solution for extraction.

-

Purification: The organic layer is then dried and concentrated, followed by purification, typically by column chromatography, to yield the desired product.

Caption: Synthetic scheme for a thiourea derivative.

Significance in Medicinal Chemistry and Drug Development

The oxazole ring is a privileged scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide spectrum of biological activities.[5] The 2-aminooxazole moiety, in particular, is a key structural feature in many compounds with therapeutic potential.

Antimicrobial and Antitubercular Activity

Research has demonstrated that 2-aminooxazole derivatives can possess significant antimicrobial properties.[6] Notably, the presence and position of substituents on the oxazole ring can greatly influence biological activity. For instance, methylation of the oxazole ring at either the 4 or 5-position has been shown to significantly improve activity against both wild-type and resistant strains of Mycobacterium tuberculosis.[4] This highlights the critical role of the 5-methyl substituent in enhancing the therapeutic potential of this class of compounds. The isosteric replacement of 2-aminothiazole with 2-aminooxazole has also been explored as a strategy to improve antimicrobial activity and physicochemical properties.[6]

A Versatile Building Block

Beyond its direct biological effects, this compound serves as a crucial starting material for the synthesis of a diverse range of more complex molecules. The reactivity of the amino group allows for the facile introduction of various pharmacophores, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. The 2-aminothiazole scaffold, a close structural analog, is also widely recognized for its importance in the development of anticancer, antioxidant, antimicrobial, and anti-inflammatory agents.[7]

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.

Infrared (IR) Spectroscopy

As a primary amine, this compound is expected to exhibit characteristic N-H stretching absorptions in the 3300 to 3500 cm⁻¹ range of the IR spectrum.[8][9][10] Typically, primary amines show a pair of bands in this region corresponding to symmetric and asymmetric stretching modes.[8][9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR spectroscopy, the protons of the amino group typically appear as a broad signal, and their chemical shift can be concentration-dependent.[8][9][10][11] The addition of D₂O will cause the N-H signal to disappear due to proton-deuterium exchange, a useful method for peak assignment.[8][9][10][11] The methyl group protons would appear as a singlet, and the proton on the oxazole ring would also be observable. In ¹³C NMR, the carbons attached to the nitrogen atom are deshielded and appear further downfield compared to analogous alkanes.[8][9][10][11]

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight of this compound and its derivatives. The "nitrogen rule" in mass spectrometry states that a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight.[12] As this compound (C₄H₆N₂O) has an even number of nitrogen atoms, it is expected to have an even nominal molecular weight (98 Da).

Conclusion

This compound is a valuable and versatile building block in the field of medicinal chemistry. Its unique combination of a reactive amino group and a biologically relevant oxazole scaffold makes it an attractive starting point for the synthesis of novel therapeutic agents, particularly in the area of antimicrobial and antitubercular drug discovery. A thorough understanding of its chemical properties, reactivity, and spectroscopic characteristics is essential for its effective utilization in research and development.

References

-

Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. Microbiology Spectrum. [Link]

-

REVIEW ON THE SYNTHESIS AND POTENTIAL THERAPEUTIC APPLICATIONS OF HETEROCYCLIC PRODUCTS OF 5-AMINO-3-METHYLISOXAZOLE. ResearchGate. [Link]

-

REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. Revues Scientifiques Marocaines. [Link]

-

2-Amino-5-methylthiazole | C4H6N2S | CID 351770. PubChem - NIH. [Link]

-

Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. PMC - NIH. [Link]

-

2-Amino-5-methyloxazole - High purity. Georganics. [Link]

-

Spectroscopy of Amines. Chemistry LibreTexts. [Link]

-

Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. NIH. [Link]

-

Spectroscopy of Amines. Organic Chemistry | OpenStax. [Link]

-

Spectroscopy of Amines. Organic Chemistry Class Notes - Fiveable. [Link]

-

Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. MDPI. [Link]

-

Spectroscopy of Amines. Chemistry LibreTexts. [Link]

-

Spectroscopy of Amines. Chemistry LibreTexts. [Link]

-

The Impact of Incorporation Piperazine on Biological Activities of Benzazoles. IntechOpen. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 33124-04-8|this compound|BLD Pharm [bldpharm.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. journals.asm.org [journals.asm.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. fiveable.me [fiveable.me]

Foreword: A Scientist's Perspective on Molecular Characterization

An In-Depth Technical Guide to the Physicochemical Properties of 5-Methyloxazol-2-amine

In modern drug discovery and materials science, the journey from a promising molecular scaffold to a functional, real-world application is paved with data. It is not enough to simply synthesize a novel compound; we must understand its fundamental character—how it behaves in various environments, how it interacts with biological systems, and how its structure dictates its function. This compound, a member of the invaluable oxazole family of heterocycles, is one such compound. Its structural motifs appear in numerous biologically active molecules, making a thorough understanding of its physicochemical properties essential for any researcher looking to utilize it as a building block for future innovations.

This guide is structured not as a rigid data sheet, but as a narrative that walks the researcher through the essential properties of this compound. We begin with its identity and core characteristics, move to the practical methodologies for determining these properties, and conclude with a forward-looking perspective on its application. Where experimental data is sparse, we have focused on providing robust, validated protocols and predictive insights, empowering you, the scientist, to generate the necessary data with confidence. This is a guide to not only what is known but also how to discover what is not.

Core Identity and Physicochemical Summary

This compound is a heterocyclic amine built upon an oxazole ring. The presence of the amino group at the 2-position and the methyl group at the 5-position defines its unique electronic and steric characteristics, which in turn govern its physical and chemical behavior.

| Property | Value / Description | Source(s) |

| IUPAC Name | 5-methyl-1,3-oxazol-2-amine | [1] |

| Synonyms | 2-Amino-5-methyloxazole, 5-Methyl-1,3-oxazol-2-amine | |

| CAS Number | 33124-04-8 | [1][2][3] |

| Molecular Formula | C₄H₆N₂O | |

| Molecular Weight | 98.10 g/mol | [3] |

| Physical Form | Solid, powder | [1] |

| Melting Point | 61-63 °C | [1] |

| Aqueous Solubility | 4.77 x 10⁴ mg/L (at 25 °C, calculated) | [2] |

| Density | 1.2 ± 0.1 g/cm³ (calculated) | [2] |

| Lipophilicity (LogP) | Experimentally Not Determined | |

| Ionization Constant (pKa) | Experimentally Not Determined |

Fundamental Physicochemical Properties: A Deeper Dive

Understanding the "why" behind each property is as crucial as the value itself. These parameters are interconnected and provide a holistic view of the molecule's potential behavior in a research or development setting.

Melting Point: A Sentinel of Purity

The melting point is a fundamental thermal property that provides a primary indication of a compound's purity. For this compound, the experimentally determined melting point is a sharp range of 61-63 °C [1]. A broad melting range would suggest the presence of impurities, which can significantly impact the outcomes of biological assays and chemical reactions.

Protocol for Melting Point Determination (Capillary Method)

This standard protocol ensures an accurate and reproducible measurement of the melting point.

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. A small amount is packed into a capillary tube to a depth of 2-3 mm.

-

Instrument Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Measurement:

-

Heat the apparatus rapidly to about 10-15 °C below the expected melting point (i.e., to ~50 °C).

-

Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The range between these two points is the melting range.

-

-

Validation: It is good practice to calibrate the apparatus periodically using certified standards (e.g., vanillin, caffeine).

Aqueous Solubility: The Gateway to Bioavailability

For a compound to be biologically active, it must first be in solution. Aqueous solubility is therefore a critical parameter in drug development. A calculated solubility for this compound is approximately 47.7 g/L , suggesting high solubility[2]. This is attributable to its small size and the presence of the polar amino group, which can participate in hydrogen bonding with water[4]. However, calculated values are predictions; experimental determination is essential for confirmation.

Protocol for Equilibrium Solubility Determination

This method measures the thermodynamic solubility, which is the true equilibrium point of the dissolved and solid states.

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The excess solid ensures that a saturated solution is formed.

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is used for this purpose.

-

Phase Separation: After equilibration, the undissolved solid must be removed. This is achieved by either centrifugation at high speed or filtration through a fine-pore (e.g., 0.22 µm) filter. This step is critical to avoid aspirating solid particles, which would artificially inflate the measured concentration.

-

Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: The solubility is reported in units such as mg/mL or µM based on the measured concentration of the saturated solution.

Caption: Workflow for Equilibrium Solubility Measurement.

Lipophilicity (LogP/LogD): Balancing Permeability and Solubility

Lipophilicity, the "oil-loving" nature of a molecule, is a key determinant of its ability to cross biological membranes. It is typically measured as the partition coefficient (LogP) between n-octanol and water. While no experimental LogP value for this compound is publicly available, its structure suggests a relatively low LogP. The presence of two heteroatoms and a primary amine group contributes to its polarity, favoring the aqueous phase. For ionizable molecules like this one, the distribution coefficient (LogD) at a specific pH (e.g., physiological pH 7.4) is more relevant. As a basic compound, it will be significantly protonated at pH 7.4, further increasing its hydrophilicity and resulting in a LogD value lower than its LogP.

Protocol for Shake-Flask LogP Determination

This classic method remains the gold standard for measuring lipophilicity.

-

Phase Preparation: Prepare mutually saturated solutions of n-octanol and water (or a relevant buffer for LogD). This is done by vigorously mixing the two solvents and allowing them to separate overnight.

-

Compound Addition: Prepare a stock solution of the compound in one of the phases (e.g., the phase in which it is more soluble). Add a small aliquot to a vial containing known volumes of the pre-saturated n-octanol and water. The final concentration should be within the linear range of the analytical method.

-

Equilibration: Tightly cap the vial and shake it for a set period (e.g., 1-3 hours) to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: Centrifuge the vial to ensure a clean and complete separation of the n-octanol and water layers.

-

Quantification: Carefully sample each phase and measure the compound's concentration in both the aqueous (C_w) and n-octanol (C_o) layers using a suitable analytical technique (e.g., HPLC-UV).

-

Calculation: The partition coefficient is calculated as: P = C_o / C_w LogP = log₁₀(P)

Sources

An In-Depth Technical Guide to 5-Methyloxazol-2-amine: Structure and Synthesis

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 5-Methyloxazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. The document delineates its chemical structure, physicochemical properties, and spectroscopic signature. A detailed examination of a robust synthetic pathway is presented, including a step-by-step experimental protocol, mechanistic insights, and a discussion of the causal factors influencing the reaction outcome. This guide is intended to serve as a critical resource for scientists engaged in the research and development of novel therapeutics and complex molecular architectures where this compound serves as a pivotal building block.

Introduction: The Significance of the 2-Aminooxazole Scaffold

The 2-aminooxazole moiety is recognized as a "privileged scaffold" in medicinal chemistry, frequently appearing in a diverse array of biologically active compounds. Its prevalence stems from its unique combination of features: a planar, aromatic system capable of engaging in various intermolecular interactions, hydrogen bond donor and acceptor sites, and metabolic stability. Derivatives of 2-aminooxazole have demonstrated a wide spectrum of pharmacological activities, including antitubercular, anticancer, and anti-inflammatory properties. This compound, as a fundamental member of this class, represents a key starting material for the synthesis of more complex, biologically active molecules. A thorough understanding of its structure and synthesis is therefore paramount for its effective utilization in drug discovery and development pipelines.

Molecular Structure and Physicochemical Properties

Chemical Structure

This compound is a five-membered heterocyclic aromatic compound. The structure consists of an oxazole ring, which is substituted with an amino group at the 2-position and a methyl group at the 5-position.

-

IUPAC Name: 5-methyl-1,3-oxazol-2-amine

-

Molecular Formula: C₄H₆N₂O

-

CAS Number: 33124-04-8[1]

-

SMILES: NC1=NC=C(C)O1

Physicochemical and Computed Properties

A summary of the key physicochemical and computed properties of this compound is provided in the table below. These parameters are crucial for predicting its behavior in various solvent systems, its potential for biological activity, and for developing purification strategies.

| Property | Value | Source |

| Molecular Weight | 98.10 g/mol | [2] |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| LogP (calculated) | 0.4 - 0.56 | [2] |

| Topological Polar Surface Area (TPSA) | 52.1 Ų | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

Spectroscopic Characterization (Predicted)

While a publicly available experimental spectrum for this compound is not readily found, its ¹H and ¹³C NMR spectra can be predicted based on the analysis of its structural analogue, 2-amino-5-methylthiazole, and general principles of NMR spectroscopy. These predictions are vital for reaction monitoring and final product confirmation.

¹H NMR (Predicted, in CDCl₃, 400 MHz):

-

δ ~6.5-6.8 ppm (s, 1H): This singlet corresponds to the proton at the C4 position of the oxazole ring.

-

δ ~4.5-5.5 ppm (br s, 2H): A broad singlet for the two protons of the primary amine (-NH₂). The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

-

δ ~2.2-2.4 ppm (s, 3H): A sharp singlet for the three protons of the methyl group at the C5 position.

¹³C NMR (Predicted, in CDCl₃, 100 MHz):

-

δ ~165-170 ppm: Quaternary carbon (C2) attached to the amino group and two nitrogen atoms.

-

δ ~145-150 ppm: Quaternary carbon (C5) attached to the methyl group.

-

δ ~120-125 ppm: Methine carbon (C4).

-

δ ~10-15 ppm: Methyl carbon (-CH₃).

Synthesis of this compound

The synthesis of 2-aminooxazoles can be achieved through several established routes. A common and reliable method involves the condensation of an α-haloketone with cyanamide or urea. For the synthesis of this compound, the logical precursors are 1-halo-2-propanone (e.g., 1-bromo-2-propanone or 1-chloro-2-propanone) and cyanamide.

Retrosynthetic Analysis and Strategy

The chosen synthetic strategy is a cyclocondensation reaction. The rationale for this choice is the commercial availability of the starting materials and the generally high yields reported for this type of transformation for analogous structures.

Caption: Retrosynthetic analysis for this compound.

Proposed Reaction Mechanism

The reaction proceeds through a well-established pathway for the formation of 2-aminooxazoles from α-haloketones and cyanamide.

-

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of cyanamide on the electrophilic carbonyl carbon of 1-bromo-2-propanone. This forms a tetrahedral intermediate.

-

Intramolecular Cyclization: The hydroxyl group of the intermediate then attacks the carbon bearing the bromine atom in an intramolecular SN2 reaction, leading to the formation of a five-membered ring intermediate.

-

Dehydration and Tautomerization: Subsequent dehydration and tautomerization lead to the aromatic this compound.

Caption: Proposed reaction mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the synthesis of similar 2-aminooxazoles. Optimization may be required to achieve the highest possible yield.

Materials and Reagents:

-

1-Bromo-2-propanone

-

Cyanamide

-

Sodium bicarbonate (NaHCO₃)

-

Ethanol

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a solution of cyanamide (1.0 eq.) in ethanol in a round-bottom flask equipped with a reflux condenser, add sodium bicarbonate (1.2 eq.).

-

Addition of α-Haloketone: Slowly add a solution of 1-bromo-2-propanone (1.1 eq.) in ethanol to the reaction mixture at room temperature with stirring.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford pure this compound.

Causality Behind Experimental Choices:

-

Solvent: Ethanol is a good choice of solvent as it dissolves the reactants and is suitable for reflux conditions.

-

Base: Sodium bicarbonate is a mild base used to neutralize the HBr formed during the reaction, preventing potential side reactions.

-

Purification: Column chromatography is a standard and effective method for purifying small organic molecules like the target compound.

Conclusion and Future Outlook

This compound is a valuable heterocyclic building block with significant potential in drug discovery and organic synthesis. This guide provides a detailed overview of its structure, properties, and a reliable synthetic route. The presented protocol, based on the cyclocondensation of 1-bromo-2-propanone and cyanamide, offers a practical and efficient method for its preparation. As the demand for novel therapeutics continues to grow, the importance of versatile scaffolds like 2-aminooxazoles is expected to increase. Further research into the derivatization of this compound could lead to the discovery of new drug candidates with improved efficacy and safety profiles.

References

A comprehensive list of references is provided below for further reading and verification of the information presented in this guide.

-

Fischer, E. (1896). Condensation of equimolar amounts of aldehyde cyanohydrins and aromatic aldehydes in dry ether in the presence of dry hydrochloric acid. Berichte der deutschen chemischen Gesellschaft, 29(1), 205-214. [Link]

-

Van Leusen, A. M., et al. (1977). Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide. Introduction of a one-carbon unit. The Journal of Organic Chemistry, 42(19), 3114-3118. [Link]

-

PubChem. (n.d.). 4-Methyloxazol-2-amine. Retrieved from [Link]

-

Georganics. (n.d.). 2-Amino-5-methyloxazole - High purity | EN. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-methylthiazole. Retrieved from [Link]

-

Patsnap. (2024). What is the mechanism of Cyanamide? Retrieved from [Link]

-

Khan, I., et al. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. BioMed Research International, 2014, 872783. [Link]

Sources

The Multifaceted Biological Activities of 2-Aminooxazole Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Emergence of the 2-Aminooxazole Scaffold in Medicinal Chemistry

The 2-aminooxazole moiety has emerged as a privileged scaffold in modern medicinal chemistry, demonstrating a remarkable breadth of biological activities. Historically overshadowed by its close bioisostere, the 2-aminothiazole, recent advancements in synthetic methodologies and a deeper understanding of structure-activity relationships (SAR) have propelled the 2-aminooxazole core into the spotlight. This guide provides an in-depth technical exploration of the diverse pharmacological properties of 2-aminooxazole derivatives, offering valuable insights for researchers and drug development professionals. We will delve into their anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities, elucidating the underlying mechanisms of action and providing detailed experimental protocols to empower further investigation. The improved physicochemical properties of some 2-aminooxazole derivatives, such as enhanced solubility compared to their thiazole counterparts, further underscore their potential in the development of novel therapeutics.[1][2]

Anticancer Activity: Targeting Key Signaling Pathways

2-Aminooxazole derivatives have demonstrated significant potential as anticancer agents, with evidence suggesting their involvement in the modulation of critical cellular signaling pathways. Their structural similarity to known 2-aminothiazole-based kinase inhibitors, such as Dasatinib, has spurred investigations into their efficacy in oncology.[3][4]

Mechanism of Action: Kinase Inhibition

A primary mechanism through which 2-aminooxazole and their bioisosteric 2-aminobenzothiazole analogues exert their anticancer effects is through the inhibition of various protein kinases that are often dysregulated in cancer.[5][6] These enzymes play a crucial role in cell proliferation, survival, and metastasis. Key kinase families targeted by these derivatives include:

-

Tyrosine Kinases: Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Src family kinases are often inhibited, leading to the disruption of downstream signaling cascades that promote tumor growth and angiogenesis.[5][6]

-

Serine/Threonine Kinases: Inhibition of kinases such as PI3K/Akt/mTOR and Aurora kinases can induce cell cycle arrest and apoptosis in cancer cells.[5][7][8]

The following diagram illustrates a generalized signaling pathway often targeted by 2-aminooxazole derivatives in cancer cells.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a fundamental colorimetric method to assess the cytotoxic potential of novel compounds.[9][10][11]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[10]

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 2-aminooxazole derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24-72 hours.

-

MTT Addition: After the incubation period, add 10-20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., dimethyl sulfoxide (DMSO) or isopropanol) to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

| Parameter | Description |

| Cell Lines | HeLa (Cervical Cancer), MCF-7 (Breast Cancer), A549 (Lung Cancer) |

| Seeding Density | 5 x 10³ to 1 x 10⁴ cells/well |

| Compound Concentration | Typically a range from 0.1 to 100 µM |

| Incubation Time | 24, 48, or 72 hours |

| MTT Concentration | 0.5 mg/mL final concentration |

| Solubilizing Agent | DMSO or Acidified Isopropanol |

| Absorbance Reading | 570 nm (reference at 630 nm) |

Antimicrobial Activity: A New Frontier in Combating Drug Resistance

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. 2-Aminooxazole derivatives have shown promising activity against a range of pathogens, including multidrug-resistant bacteria and mycobacteria.[1][12] Their isosteric replacement of the 2-aminothiazole core can lead to improved physicochemical properties, such as increased water solubility, which is advantageous for drug development.[1]

Mechanism of Action: Targeting Bacterial Enzymes

While the exact mechanisms are still under investigation for many derivatives, molecular docking and dynamics simulations suggest that some 2-aminooxazoles may target essential bacterial enzymes. One such proposed target is the mycobacterial β-ketoacyl-acyl carrier protein synthase III (FabH), which is a crucial enzyme in the fatty acid biosynthesis pathway of bacteria.[13]

The following diagram illustrates the proposed workflow for identifying the antimicrobial mechanism of action.

Experimental Protocol: Neuroprotection Assay in PC12 Cells

The PC12 cell line, derived from a rat pheochromocytoma, is a widely used model for neurobiological studies as these cells can differentiate into neuron-like cells upon treatment with nerve growth factor (NGF). [12][14] Principle: PC12 cells are subjected to a neurotoxic insult, such as treatment with a DNA-damaging agent (e.g., camptothecin) or oxygen-glucose deprivation (OGD) to mimic ischemic conditions. [15][16]The ability of a test compound to protect the cells from death is then quantified.

Step-by-Step Methodology:

-

Cell Culture and Differentiation: Culture PC12 cells in a suitable medium. For differentiation, treat the cells with NGF (e.g., 50 ng/mL) for several days until they exhibit a neuronal phenotype with neurite outgrowth. [12]2. Pre-treatment with Test Compound: Pre-incubate the differentiated PC12 cells with various concentrations of the 2-aminooxazole derivative for a specified period (e.g., 1-2 hours).

-

Induction of Neurotoxicity: Induce neuronal cell death by adding a neurotoxic agent like camptothecin or by subjecting the cells to OGD. [15][16]4. Assessment of Cell Viability: After the neurotoxic insult (typically 24 hours), assess cell viability using methods such as the MTT assay, lactate dehydrogenase (LDH) release assay, or by counting viable cells using trypan blue exclusion. [17][18]5. Data Analysis: Calculate the percentage of neuroprotection conferred by the test compound compared to the cells subjected to the neurotoxic insult alone.

| Parameter | Description |

| Cell Line | PC12 cells |

| Differentiation Agent | Nerve Growth Factor (NGF) |

| Neurotoxic Insult | Camptothecin, Hydrogen Peroxide, or Oxygen-Glucose Deprivation (OGD) |

| Viability Assays | MTT, LDH release, Trypan blue exclusion |

| Endpoint | Percentage of viable cells compared to control |

Synthesis and Structure-Activity Relationship (SAR)

A robust and versatile synthesis of 2-aminooxazole derivatives is crucial for exploring their therapeutic potential. A common and effective method involves a two-step process: the condensation of an α-bromo ketone with urea, followed by a Buchwald-Hartwig cross-coupling reaction to introduce further diversity at the amino group. [2] The isosteric relationship between 2-aminooxazoles and 2-aminothiazoles provides a valuable framework for understanding their SAR. [2]The substitution of the sulfur atom with oxygen can influence the compound's electronic properties, hydrogen bonding capacity, and metabolic stability, thereby modulating its biological activity. [2]For instance, in some cases, this substitution has been shown to maintain or even enhance antitubercular activity while improving physicochemical properties like solubility. [2][19] Further exploration of substitutions at the 4- and 5-positions of the oxazole ring, as well as on the exocyclic amino group, is essential for optimizing the potency and selectivity of these compounds for specific biological targets.

Conclusion and Future Perspectives

2-Aminooxazole derivatives represent a versatile and promising class of compounds with a wide spectrum of biological activities. Their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents warrants further investigation. The detailed experimental protocols provided in this guide are intended to facilitate these research efforts. Future work should focus on elucidating the precise molecular mechanisms of action, optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds through medicinal chemistry efforts, and evaluating their efficacy and safety in preclinical and clinical studies. The continued exploration of the 2-aminooxazole scaffold holds significant promise for the development of novel and effective therapies for a range of human diseases.

References

-

Crank, G., & Foulis, M. J. (1971). Derivatives of 2-Aminooxazoles Showing Antiinflammatory Activity. Journal of Medicinal Chemistry, 14(11), 1075–1077. [Link]

-

Cortes, N., & Caceres, D. (2014). Use of PC12 Cells and Rat Superior Cervical Ganglion Sympathetic Neurons as Models for Neuroprotective Assays Relevant to Parkinson's Disease. Methods in molecular biology (Clifton, N.J.), 1162, 139–149. [Link]

-

Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

-

Niles, A. L., Moravec, R. A., & Riss, T. L. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of visualized experiments : JoVE, (81), 50921. [Link]

-

Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71–79. [Link]

-

van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell Sensitivity Assays: The MTT Assay. In Cancer Cell Culture (pp. 237-245). Humana Press. [Link]

-

ResearchGate. (n.d.). Broth microdilution for antibacterial testing as recommended by CLSI protocol. Retrieved from [Link]

-

Bio-protocol. (n.d.). 4.7. Carrageenan-Induced Paw Edema Test. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]

-

Loram, L. C., Fuller, A., Fick, L. G., Cartmell, T., Poole, S., & Mitchell, D. (2009). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current protocols in pharmacology, Chapter 5, Unit 5.24. [Link]

-

Wang, Y., Li, Y., He, H., & Zhang, J. (2021). 2-Aminobenzothiazoles in anticancer drug design and discovery. European journal of medicinal chemistry, 223, 113642. [Link]

-

Juhás, M., Bachtíková, A., Nawrot, D. E., Hatoková, P., Pallabothula, V. S. K., Diepoltová, A., ... & Zitko, J. (2022). A new bactericidal chlorinated derivative containing 2-aminooxazole potentiates antibacterial action of colistin against multidrug-resistant acinetobacter baumannii. International journal of molecular sciences, 23(21), 13467. [Link]

-

Juhás, M., Bachtíková, A., Nawrot, D. E., Hatoková, P., Pallabothula, V. S. K., Diepoltová, A., ... & Zitko, J. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Pharmaceuticals (Basel, Switzerland), 15(5), 580. [Link]

-

Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2002). Novel p53 inactivators with neuroprotective action: syntheses and pharmacological evaluation of 2-imino-2,3,4,5,6,7-hexahydrobenzothiazole and 2-imino-2,3,4,5,6,7-hexahydrobenzoxazole derivatives. Journal of medicinal chemistry, 45(23), 5033–5041. [Link]

-

Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

-

D'agostino, M., La Gatta, S., De Simone, A., Di Stasi, A., D'agostino, D., & Schiraldi, C. (2022). Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. Molecules, 27(19), 6394. [Link]

-

Quijano-Quiñones, R. F., Cruz-Vega, D. E., Ocampo-García, B. E., Beltrán-Lissalde, M. E., & Nogueda-Torres, B. (2018). Synthesis and in vitro antiprotozoal activity of some 2-amino-4-phenyloxazole derivatives. Tropical Journal of Pharmaceutical Research, 17(10), 2021-2028. [Link]

-

Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2002). Novel p53 Inactivators with Neuroprotective Action: Syntheses and Pharmacological Evaluation of 2-Imino-2,3,4,5,6,7-hexahydrobenzothiazole and 2-Imino-2,3,4,5,6,7-hexahydrobenzoxazole Derivatives. Journal of Medicinal Chemistry, 45(23), 5033-5041. [Link]

-

Tan, J. S., Sreenivasmurthy, S. G., & Bay, B. H. (2021). Optimisation of a PC12 cell-based in vitro stroke model for screening neuroprotective agents. Scientific reports, 11(1), 8196. [Link]

-

Yilmaz, I., Er, M., & Altintop, M. D. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS omega, 8(38), 35051–35064. [Link]

-

Crank, G., & Foulis, M. J. (1971). Derivatives of 2-aminooxazoles showing antiinflammatory activity. Journal of Medicinal Chemistry, 14(11), 1075-1077. [Link]

-

Fathimoghadam, F., & Zare, N. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Darue, 29(1), 44. [Link]

-

Bakare, S. A., El-Gamal, M. I., El-Din, M. M. G., & El-Kashef, H. A. (2019). Anticancer activity of some new series of 2-(substituted)amino-1,3-thiazole derivatives. Polish Journal of Chemistry, 93(9), 1323-1335. [Link]

-

Liu, H., Dong, Y., Gao, Y., & Li, Y. (2017). Neuroprotective effects of phenylethanoid glycosides in an in vitro model of Alzheimer's disease. Experimental and therapeutic medicine, 13(5), 2139–2144. [Link]

-

Wang, Y., Yin, Y., Wu, J., Li, Y., & Liu, Z. (2016). 2-Aminoxazole and 2-Aminothiazole Dasatinib Derivatives as Potent Inhibitors of Chronic Myeloid Leukemia K562 Cells. Archiv der Pharmazie, 349(7), 523–531. [Link]

-

Głowacka, A., Wujec, M., & Ulanowska, K. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules (Basel, Switzerland), 26(14), 4118. [Link]

-

Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). SYNTHESIS,ANTIBACTERIAL ACTIVITY OF 2-AMINO 5-PHENYL -1,3,4- OXADIAZOLE DERIVATIVES. Baghdad Science Journal, 9(4), 790-798. [Link]

-

Tan, J. S., Sreenivasmurthy, S. G., & Bay, B. H. (2021). Optimisation of a PC12 cell-based in vitro stroke model for screening neuroprotective agents. Scientific reports, 11(1), 8196. [Link]

-

Cytion. (n.d.). The Impact of PC-12 Cells in Neurobiological and Neural Research. Retrieved from [Link]

-

Azzali, E., Bonomo, S., De Amici, M., De Micheli, C., Gimmelli, R., Guglielmo, S., ... & Pieroni, M. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS medicinal chemistry letters, 11(7), 1438–1444. [Link]

-

ResearchGate. (n.d.). (PDF) 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. Retrieved from [Link]

-

Kumar, A., & Narasimhan, B. (2012). SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. International Journal of Drug Development and Research, 4(4), 238-246. [Link]

-

ResearchGate. (n.d.). Scheme 1. Synthesis of 2-Phenyl-4,5-Substituted Oxazoles via Silver.... Retrieved from [Link]

-

Moody, C. J., & Doyle, K. J. (1998). A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids. The Journal of organic chemistry, 63(24), 8804–8809. [Link]

-

El-Sayed, N. N. E., & Al-Ghorbani, M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules (Basel, Switzerland), 26(5), 1438. [Link]

-

El-Sayed, N. N. E., & Al-Ghorbani, M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules (Basel, Switzerland), 26(5), 1438. [Link]

-

Lombardo, L. J., Lee, F. Y., Chen, P., Norris, D., Barrish, J. C., Behnia, K., ... & Das, J. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of medicinal chemistry, 49(23), 6819–6832. [Link]

-

Worachartcheewan, A., Nantasenamat, C., & Pingaew, R. (2024). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI journal, 23, 103–122. [Link]

-

Ali, M. R., & El-Telbani, E. M. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society, 1-26. [Link]

-

White, A. W., Al-Awar, R., & Cherian, P. T. (2011). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Bioorganic & medicinal chemistry letters, 21(1), 473–478. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 2-Aminoxazole and 2-Aminothiazole Dasatinib Derivatives as Potent Inhibitors of Chronic Myeloid Leukemia K562 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Use of PC12 Cells and Rat Superior Cervical Ganglion Sympathetic Neurons as Models for Neuroprotective Assays Relevant to Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PC-12 Cell Line - The Impact of PC-12 Cells in Neurobiological and Neural Research [cytion.com]

- 15. Novel p53 inactivators with neuroprotective action: syntheses and pharmacological evaluation of 2-imino-2,3,4,5,6,7-hexahydrobenzothiazole and 2-imino-2,3,4,5,6,7-hexahydrobenzoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Optimisation of a PC12 cell-based in vitro stroke model for screening neuroprotective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. spandidos-publications.com [spandidos-publications.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 5-Methyloxazol-2-amine for Research and Development

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals interested in 5-Methyloxazol-2-amine (CAS No. 33124-04-8). It provides an in-depth analysis of its commercial availability, quality control methodologies, safe handling protocols, and its potential as a valuable scaffold in medicinal chemistry. The information herein is synthesized from supplier data, safety documentation, and established analytical principles for related chemical entities.

Introduction: The 2-Amino-Oxazole Scaffold

This compound is a heterocyclic organic compound featuring an oxazole ring substituted with a methyl group at the 5-position and an amine group at the 2-position. The 2-amino-oxazole moiety is a significant structural motif in medicinal chemistry, recognized for its presence in various biologically active molecules.[1] While this specific compound is primarily utilized as a building block in chemical synthesis, its structural alerts suggest potential for derivatization into novel chemical entities for screening against a range of therapeutic targets, including kinases, proteases, and other enzymes.[2][3]

This document aims to provide a practical and authoritative guide for scientists, from initial procurement and quality verification to its application in a research context.

Part 1: Sourcing and Procurement of this compound

The acquisition of specialized chemical reagents like this compound requires careful supplier evaluation. Unlike bulk commodities, this compound is typically offered by suppliers focusing on research chemicals, often on a custom synthesis or small-batch basis. This sourcing model has direct implications for lead times, purity, and the necessity of independent quality verification.

Commercial Availability Overview

The following table summarizes the availability of this compound from several known chemical suppliers. Pricing and stock levels are subject to change and should be verified directly with the vendor.

| Supplier | Product Name(s) | CAS No. | Purity | Availability | Pack Sizes / Pricing | Notes |

| Simson Pharma Limited | 5-Methyloxazol-2-amin | 33124-04-8 | High Quality | Custom Synthesis | Inquiry-based | Every compound is accompanied by a Certificate of Analysis (CoA). |

| ChemUniverse | This compound | 33124-04-8 | 95% | Stock | 100mg ( | Lead time is typically 6-8 days. Bulk quotes are available upon request.[4][5] |

| Georganics | 2-Amino-5-methyloxazole | 33124-04-8 | High Purity | Stock | Milligram to multi-kilogram batches | Positioned for research, pilot-scale, or production applications.[6] |

| BLD Pharm | This compound | 33124-04-8 | N/A | Stock | Inquiry-based | Provides access to analytical documentation such as NMR, HPLC, and LC-MS.[7] |

Expert Insight: The Procurement Rationale

When procuring a building block like this compound, the choice of supplier should be dictated by the intended application. For initial proof-of-concept syntheses, a supplier like ChemUniverse offering small, pre-packaged quantities with stated purity is often sufficient.[4] For later-stage development or work requiring a comprehensive quality dossier, a supplier like Simson Pharma that provides a Certificate of Analysis with each batch is preferable, even if it requires custom synthesis with longer lead times. The availability of analytical data from suppliers like BLD Pharm can be invaluable for developing in-house quality control methods.[7]

Logical Workflow for Reagent Procurement

The following workflow illustrates a best-practice approach for sourcing and verifying specialized chemical reagents.

Part 2: Quality Control and Analytical Characterization

Independent verification of the identity and purity of starting materials is a cornerstone of trustworthy and reproducible research. A supplier's CoA provides a baseline, but in-house confirmation is crucial, especially for sensitive applications.

Proposed Analytical Workflow for Incoming Material

This workflow outlines a self-validating system for the quality control of this compound. Each step provides orthogonal data to build confidence in the material's quality.

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. In-silico based Designing of benzo[d]thiazol-2-amine Derivatives as Analgesic and Anti-inflammatory Agents - Mishra - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [journals.eco-vector.com]

- 4. chemuniverse.com [chemuniverse.com]

- 5. chemuniverse.com [chemuniverse.com]

- 6. 2-Amino-5-methyloxazole - High purity | EN [georganics.sk]

- 7. 33124-04-8|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to 5-Methyloxazol-2-amine and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazole scaffold is a privileged five-membered heterocyclic motif that is a cornerstone in medicinal chemistry, appearing in a wide array of biologically active natural products and synthetic compounds. Among the various substituted oxazoles, the 2-aminooxazole core has garnered significant attention as a versatile pharmacophore. This guide provides an in-depth technical review of 5-Methyloxazol-2-amine and its analogs, focusing on their synthesis, diverse biological activities, and potential as therapeutic agents. As a bioisostere of the well-explored 2-aminothiazole moiety, 2-aminooxazoles offer a unique opportunity to modulate physicochemical and pharmacological properties, potentially overcoming some of the limitations associated with their sulfur-containing counterparts, such as metabolic instability and off-target effects.[1]

This document will delve into the synthetic strategies for accessing this chemical class, with a focus on robust and scalable methodologies. Furthermore, we will explore the rich pharmacology of these compounds, with a particular emphasis on their anticancer and antitubercular activities, supported by quantitative data and mechanistic insights. Detailed experimental protocols for both synthesis and biological evaluation are provided to enable researchers to readily apply this knowledge in their own laboratories.

Chemical Properties of the Core Scaffold: this compound

This compound serves as the foundational structure for the analogs discussed in this guide. A thorough understanding of its basic chemical properties is essential for the design and synthesis of novel derivatives.

| Property | Value |

| Molecular Formula | C4H6N2O |

| Molecular Weight | 98.10 g/mol |

| CAS Number | 33124-04-8 |

| Synonyms | 2-Amino-5-methyloxazole, 5-Methyl-1,3-oxazol-2-amine |

Synthetic Strategies for 2-Aminooxazole Derivatives

The synthesis of the 2-aminooxazole core and its N-substituted analogs can be achieved through several strategic approaches. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials. A particularly versatile and widely applicable method involves a two-step sequence: the initial formation of the 2-aminooxazole ring followed by N-functionalization.

Two-Step Synthesis: Condensation and Buchwald-Hartwig Amination

A robust and modular approach for the synthesis of N-aryl-2-aminooxazoles involves an initial condensation reaction to form the core heterocycle, followed by a palladium-catalyzed cross-coupling reaction to introduce the N-substituent.[2][3] This strategy offers significant advantages in terms of substrate scope and the ability to generate diverse libraries of analogs for structure-activity relationship (SAR) studies.

Step 1: Condensation of α-Bromoketones with Urea

The initial step involves the condensation of an appropriately substituted α-bromoketone with urea to construct the 2-aminooxazole ring.[2] This reaction is a variation of the well-known Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of 4-Aryl-2-aminooxazole

-

Materials:

-

Substituted α-bromoacetophenone (1.0 eq)

-

Urea (10.0 eq)

-

Dimethylformamide (DMF)

-

Microwave reactor

-

-

Procedure:

-

In a microwave-safe vessel, combine the substituted α-bromoacetophenone and urea in DMF.

-

Seal the vessel and heat the reaction mixture in a microwave reactor at 120 °C for 3 minutes.[4]

-

After cooling, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-2-aminooxazole.

-

Step 2: Buchwald-Hartwig Cross-Coupling for N-Arylation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5] This reaction is employed to couple the synthesized 2-aminooxazole with a variety of aryl halides, allowing for the introduction of diverse substituents at the 2-amino position.[2][3]

Experimental Protocol: N-Arylation of 4-Aryl-2-aminooxazole

-

Materials:

-

4-Aryl-2-aminooxazole (1.0 eq)

-

Aryl bromide (1.2 eq)

-

Palladium precatalyst (e.g., X-Phos Pd G2 or S-Phos Pd G2) (5 mol%)

-

Base (e.g., t-BuONa, Cs2CO3, or K3PO4) (2.0 eq)

-

Toluene

-

Microwave reactor

-

-

Procedure:

-

To a microwave-safe vessel, add the 4-aryl-2-aminooxazole, aryl bromide, palladium precatalyst, and base.

-

Add toluene as the solvent and seal the vessel.

-

Heat the reaction mixture in a microwave reactor at 130 °C for 10 minutes.[2]

-

After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired N-aryl-4-aryl-2-aminooxazole.

-

Figure 1: General workflow for the two-step synthesis of N-aryl-2-aminooxazoles.

Biological Activities and Therapeutic Potential

Derivatives of this compound and its analogs have demonstrated a broad spectrum of biological activities, with anticancer and antitubercular effects being the most prominent.

Anticancer Activity

The 2-aminooxazole scaffold has emerged as a promising template for the design of novel anticancer agents. Numerous studies have reported the cytotoxic effects of these compounds against a variety of human cancer cell lines.

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

A significant number of oxazole and thiazole derivatives exert their anticancer effects by targeting key components of the PI3K/Akt/mTOR signaling pathway.[6][7][8][9] This pathway is a critical regulator of cell growth, proliferation, survival, and angiogenesis, and its dysregulation is a hallmark of many cancers.[6][8] Inhibition of this pathway can lead to the induction of apoptosis and the suppression of tumor growth.

Figure 2: Simplified representation of the PI3K/Akt/mTOR signaling pathway and the inhibitory action of 2-aminooxazole analogs.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected 2-aminooxazole and related analogs against various human cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.

| Compound ID | R1 | R2 | Cancer Cell Line | IC50 (µM) | Reference |

| Analog 1 | 4-Chlorophenyl | H | HCT-116 (Colon) | 11.0 | [10] |

| Analog 2 | 4-Trifluoromethylphenyl | H | HCT-116 (Colon) | 11.0 | [10] |

| Analog 3 | 4-Phenylpiperazin-1-yl | H | HCT-116 (Colon) | 7.0 | [10] |

| Analog 4 | 4-Phenylpiperazin-1-yl | H | MCF-7 (Breast) | 15.0 | [10] |

| Analog 5 | 4-Phenylpiperazin-1-yl | H | HeLa (Cervical) | 18.0 | [10] |

| Analog 6 | 4-Bromophenyl | 2-Pyridyl | HT-29 (Colon) | Moderate in vivo efficacy | [1] |

| Analog 7 | Phenyl | 3-Pyridyl | HT-29 (Colon) | Moderate in vivo efficacy | [1] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic effects of potential anticancer compounds.[6][11]

-

Materials:

-

Human cancer cell line of interest

-

Complete cell culture medium

-

Test compound (stock solution in DMSO)

-

96-well flat-bottom sterile microplates

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or isopropanol)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37 °C in a humidified CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well and incubate for an additional 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

-

Figure 3: Workflow of the MTT assay for determining cell viability.

Antitubercular Activity

Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains necessitates the development of new therapeutic agents. The 2-aminooxazole scaffold has been identified as a promising starting point for the discovery of novel antitubercular drugs.[1][2]

Structure-Activity Relationship (SAR)

Studies have shown that N-substituted 4-aryl-2-aminooxazoles exhibit potent activity against Mycobacterium tuberculosis. The nature of the substituents on both the N-aryl ring and the 4-aryl ring significantly influences the antitubercular potency.

Quantitative Antitubercular Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected 2-aminooxazole derivatives against Mycobacterium tuberculosis. The MIC is the lowest concentration of a compound that inhibits the visible growth of the microorganism.

| Compound ID | R1 (at N-2) | R2 (at C-4) | MIC (µg/mL) | Reference |

| Analog 8 | 4-Fluorophenyl | 4-Methylphenyl | >128 | [1] |

| Analog 9 | 4-Chlorophenyl | 4-Methylphenyl | 62.5 | [1] |

| Analog 10 | 4-Bromophenyl | 4-Methylphenyl | 32 | [1] |

| Analog 11 | 3,5-bis(Trifluoromethyl)phenyl | 4-Methylphenyl | 15.625 | [12] |

| Analog 12 | 4-Chlorophenyl | 4-Chlorophenyl | 3.13 | [12] |

| Analog 13 | 4-Chlorophenyl | 3-Pyridyl | 3.13 | [12] |

Conclusion

The this compound core and its analogs represent a versatile and promising class of compounds with significant therapeutic potential. The synthetic methodologies, particularly the two-step condensation and Buchwald-Hartwig amination approach, provide a robust platform for the generation of diverse chemical libraries for drug discovery programs. The demonstrated anticancer and antitubercular activities, coupled with initial mechanistic insights into the inhibition of the PI3K/Akt/mTOR pathway, underscore the importance of further exploration of this scaffold. The detailed experimental protocols provided in this guide are intended to facilitate these research efforts. Future work should focus on a more comprehensive evaluation of the structure-activity relationships, optimization of pharmacokinetic properties, and in-depth elucidation of the molecular mechanisms of action to unlock the full therapeutic potential of this compound derivatives.

References

-

Oxadiazole Derivatives as Multifunctional Anticancer Agents: Targeting EGFR, PI3K/Akt/mTOR, and p53 Pathways for Enhanced Therapeutic Efficacy. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

2-Aminooxazoles and Their Derivatives (Review). (n.d.). Scribd. Retrieved January 6, 2026, from [Link]

-

Azzali, E., Girardini, M., Annunziato, G., Pavone, M., Vacondio, F., Mori, G., Pasca, M. R., Costantino, G., & Pieroni, M. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(7), 1435–1441. [Link]

-

2‐Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. (2020). SciSpace. Retrieved January 6, 2026, from [Link]

-

(PDF) 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. (2020). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Azzali, E., Girardini, M., Annunziato, G., Pavone, M., Vacondio, F., Mori, G., Pasca, M. R., Costantino, G., & Pieroni, M. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(7), 1435–1441. [Link]

-

The anticancer IC50 values of synthesized compounds against 3 cell lines. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Buchwald–Hartwig amination. (2023, November 29). In Wikipedia. [Link]

-

Nevagi, R. J., et al. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. [Link]

-

Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. (2022). National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

-

New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives, Design, Synthesis and Anticancer Evaluation. (2022). National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

-

Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors. (2011). PubMed. Retrieved January 6, 2026, from [Link]

-

The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines. (2021). PubMed. Retrieved January 6, 2026, from [Link]

-

EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids. (2023). Royal Society of Chemistry. Retrieved January 6, 2026, from [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. Retrieved January 6, 2026, from [Link]

-

Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (2013). National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

-

Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed Central. Retrieved January 6, 2026, from [Link]

-

(PDF) Synthesis of 5-acetyl-2-arylamino-4-methylthiazole Thiosemicarbazones under Microwave Irradiation and their in Vitro Anticancer Activity. (2016). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (2022). MDPI. Retrieved January 6, 2026, from [Link]

-

Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. (2023). Microbiology Spectrum. Retrieved January 6, 2026, from [Link]

-

Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. (2022). MDPI. Retrieved January 6, 2026, from [Link]

- Preparation method of 3-amino-5-methyl isoxazole. (n.d.). Google Patents.

-

5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies. (2021). MDPI. Retrieved January 6, 2026, from [Link]

-

A Facile One Pot Microwave Synthesis Of 2-Amino-5- Aryl Thiazole By Using NaHSO4-SiO2 Heterogenous Catalyst In Dry Media. (n.d.). RJPBCS. Retrieved January 6, 2026, from [Link]

-

Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-Phenyl-3H-Thiazolo[4,5-b]Pyridin-2-Ones. (2022). MDPI. Retrieved January 6, 2026, from [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. Retrieved January 6, 2026, from [Link]

-

Large-Scale Preparation of 2-Methyloxazole-4-carboxaldehyde. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

Sources

- 1. Discovery and evaluation of 2-anilino-5-aryloxazoles as a novel class of VEGFR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Novel 1,3,4-thiadiazole/oxadiazole-linked honokiol derivatives suppress cancer via inducing PI3K/Akt/mTOR-dependent autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A new class of anticancer activity with computational studies for a novel bioactive aminophosphonates based on pyrazole moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) [mdpi.com]

- 8. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03483F [pubs.rsc.org]

- 10. New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives, Design, Synthesis and Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 33124-04-8|this compound|BLD Pharm [bldpharm.com]

Unlocking the Therapeutic Potential of 5-Methyloxazol-2-amine: A Technical Guide to Target Identification and Validation

Abstract

The oxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active agents.[1] This technical guide provides an in-depth exploration of the potential therapeutic targets of a specific, yet under-explored, member of this family: 5-Methyloxazol-2-amine. While direct extensive research on this particular molecule is nascent, the vast landscape of bioactive oxazole derivatives provides a fertile ground for hypothesizing and systematically validating its therapeutic promise.[2][3] This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a structured approach to unraveling the mechanism of action and identifying novel therapeutic applications for this compound and its analogs. We will delve into logical, evidence-based strategies for target identification, supported by detailed, field-proven experimental protocols and workflows.

Introduction: The Oxazole Scaffold and the Promise of this compound

The five-membered aromatic heterocycle of oxazole, containing both nitrogen and oxygen, possesses unique electronic properties that enable diverse, non-covalent interactions with a wide array of biological targets.[1] This versatility has led to the development of oxazole-containing compounds with a broad spectrum of activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[3][4][5] These compounds often exert their effects by modulating the activity of key enzymes and receptors involved in disease pathogenesis.[5]

This compound (C4H6N2O, Mol. Wt: 98.10 g/mol ) is a small molecule derivative of the oxazole core.[6] While specific biological data for this compound is limited, its structural similarity to other bioactive 2-aminooxazoles and the isosteric 2-aminothiazoles suggests a high potential for therapeutic relevance.[7] For instance, derivatives of the parent compound have shown activity against Mycobacterium tuberculosis, hinting at its potential as an anti-infective agent.[8] This guide will therefore focus on a systematic approach to identifying and validating the most probable therapeutic targets for this compound based on the established pharmacology of the broader oxazole class.

Strategic Framework for Target Identification and Validation

Given the nascent stage of research on this compound, a logical and phased approach to target discovery is paramount. The following workflow outlines a comprehensive strategy, from broad phenotypic screening to specific target engagement and functional validation.

Caption: A phased workflow for the identification and validation of therapeutic targets for this compound.

Potential Therapeutic Areas and High-Priority Target Classes

Based on the extensive literature on oxazole derivatives, we can prioritize several therapeutic areas and corresponding molecular targets for investigation.[1][2][3]

Oncology

The anticancer activity of oxazole derivatives is well-documented, with several mechanisms of action identified.[1][5]

Potential Molecular Targets:

-

Protein Kinases: Many oxazole-containing compounds are potent kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival.[9]

-